Technical Documentation Center

6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride

Core Science & Biosynthesis

Foundational

6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride CAS number and properties

An In-depth Technical Guide to Spiro[2.5]octan-1-amine Derivatives for Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds, particularly those incorporating amine functionalities, r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Spiro[2.5]octan-1-amine Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, particularly those incorporating amine functionalities, represent a class of compounds of profound interest in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer significant advantages in the design of novel therapeutics with enhanced potency, selectivity, and improved physicochemical properties. This technical guide centers on the chemical space of spiro[2.5]octan-1-amine derivatives. It must be noted that a comprehensive search of scientific literature and chemical databases did not yield specific data, including a CAS number, for 6,6-dimethylspiro[2.5]octan-1-amine hydrochloride. Consequently, this guide will utilize the well-documented analog, 6-azaspiro[2.5]octane hydrochloride , as a representative scaffold to provide researchers with the core technical knowledge, synthetic strategies, and application insights relevant to this promising class of molecules.

Introduction: The Value of Three-Dimensionality in Drug Design

The paradigm in drug discovery has been progressively shifting from "flatland"—the realm of planar, aromatic compounds—to embracing sp³-rich, three-dimensional structures. Spirocycles are at the forefront of this evolution.[1] By joining two rings through a single, shared quaternary carbon atom, spirocyclic systems project functionalities into distinct vectors in three-dimensional space. This structural feature offers several key advantages for drug development professionals:

  • Enhanced Target Binding: The rigid conformation of spirocycles can lead to a more precise fit within the binding pockets of biological targets, potentially increasing potency and selectivity.[2]

  • Improved Physicochemical Properties: An increased fraction of sp³-hybridized carbons is often correlated with better aqueous solubility and metabolic stability, crucial parameters for drug candidate viability.[2][3]

  • Novel Chemical Space: The exploration of unique spirocyclic scaffolds provides opportunities to secure novel intellectual property and develop first-in-class therapeutics.[2]

This guide provides an in-depth look at the synthesis, properties, and applications of aza-spiro[2.5]octane systems, offering a foundational resource for their utilization in research and development.

Molecular Identity and Physicochemical Properties

As a primary exemplar, this section details the known properties of 6-azaspiro[2.5]octane hydrochloride. These properties are foundational for its use in synthesis and for predicting the behavior of its derivatives.

PropertyDataSource(s)
Chemical Name 6-azaspiro[2.5]octane hydrochloride[4]
CAS Number 1037834-62-0[4]
Molecular Formula C₇H₁₄ClN[4]
Molecular Weight 147.64 g/mol [4]
Physical Form White crystalline solid[4]
Solubility Soluble in polar solvents (e.g., water, alcohols)[4]
Storage Temperature Refrigerator (2-8°C)
InChI Key IDGDUKPISDZPDY-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

The construction of the strained spiro[2.5]octane framework requires strategic synthetic planning. Several methodologies have been developed for the synthesis of azaspirocycles, including diversity-oriented approaches utilizing ring-closing metathesis and intramolecular cyclizations.[5][6]

A notable and efficient route to 6-azaspiro[2.5]octane hydrochloride involves a titanium-mediated reductive cyclization of a dinitrile precursor, followed by acidic hydrolysis.[4]

General Synthetic Workflow

The following diagram outlines the key transformation in the synthesis of the 6-azaspiro[2.5]octane core.

G cluster_0 Stage 1: Reductive Cyclization cluster_1 Stage 2: Hydrolysis & Salt Formation A (1-cyanomethyl-cyclopropyl)-acetonitrile B Reactive Imine Intermediate A->B  Ti(Oi-Pr)₄, Toluene, 60°C   C 6-Azaspiro[2.5]octane B->C Spontaneous Cyclization D 6-Azaspiro[2.5]octane hydrochloride C->D HCl, Room Temp

Caption: General synthetic pathway to 6-azaspiro[2.5]octane hydrochloride.

Representative Experimental Protocol

The following protocol is a representative procedure based on the described synthesis of 6-azaspiro[2.5]octane hydrochloride.[4]

Step 1: Reductive Cyclization

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry toluene.

  • Add (1-cyanomethyl-cyclopropyl)-acetonitrile (1.0 eq).

  • To this solution, add titanium(IV) isopropoxide (1.1 eq) as the catalyst.

  • Heat the reaction mixture to 60°C and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 2: Hydrolysis and Salt Formation

  • After the initial reaction is complete, cool the mixture to room temperature.

  • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or aqueous HCl, 1.5 eq) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for an additional 4 hours.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield 6-azaspiro[2.5]octane hydrochloride as a white to off-white solid.

Spectroscopic Characterization

For a research audience, unambiguous structural confirmation is paramount. While specific spectra for 6-azaspiro[2.5]octane hydrochloride are not widely published, this section outlines the expected Nuclear Magnetic Resonance (NMR) signatures based on its known structure.

Instrumentation:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[7]

  • Deuterated solvents such as D₂O or DMSO-d₆ are appropriate, given the solubility of the hydrochloride salt.[7]

  • High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be used to confirm the molecular weight and formula.[7]

Expected ¹H and ¹³C NMR Signatures for 6-Azaspiro[2.5]octane:

Atom TypeExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)Notes
Cyclopropane CH₂~0.5 - 1.0 (multiplet)~10 - 20Highly shielded protons and carbons characteristic of a cyclopropyl ring.
Piperidine CH₂ (α)~2.8 - 3.2 (multiplet)~45 - 55Protons and carbons adjacent to the nitrogen atom are deshielded.
Piperidine CH₂ (β)~1.5 - 1.9 (multiplet)~25 - 35Protons and carbons further from the nitrogen atom are more shielded.
Spiro Carbon-~30 - 40Quaternary carbon, will not show a signal in the ¹H NMR spectrum.
NH (in HCl salt)Broad singlet, variable-The proton on the nitrogen will be broadened and its shift is dependent on concentration and solvent.

Applications in Drug Discovery and Medicinal Chemistry

Spirocyclic amines are increasingly recognized as "privileged scaffolds" in drug discovery. Their rigid three-dimensional nature makes them ideal for targeting complex protein-protein interactions and deep enzymatic clefts.[3]

Key Advantages and Biological Targets

G cluster_0 Pharmacological Advantages Scaffold Spiro[2.5]octan-amine Scaffold 3D Geometry sp³ Richness Novel IP Prop1 Increased Potency & Selectivity Scaffold:p1->Prop1 Prop2 Improved Solubility & Metabolic Stability Scaffold:p2->Prop2 Prop3 Bioisostere for Planar Rings Scaffold:p3->Prop3

Caption: Key advantages of the spiro[2.5]octan-amine scaffold in medicinal chemistry.

The utility of spirocyclic amines is demonstrated by their successful application in targeting a diverse range of biological systems.

Biological Target ClassExample(s)Therapeutic AreaSource(s)
G-Protein Coupled Receptors (GPCRs)Dopamine D2, Serotonin 5HT₂A, 5-HT₁A ReceptorsAntipsychotics, Anxiolytics[1]
EnzymesSoluble Epoxide Hydrolase (sEH)Hypertension[8]
Protein-Protein InteractionsMenin-MLLAcute Leukemia[3]
Sigma Receptorsσ₁ Receptor AntagonistsNeuropathic Pain, Cancer[9]

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling spirocyclic amine hydrochlorides. The available data for 6-azaspiro[2.5]octane hydrochloride provides a good basis for risk assessment.

GHS Hazard Information
Hazard ClassGHS CodeSignal Word
Acute toxicity, oralH302Warning
Acute toxicity, dermalH312Warning
Skin corrosion/irritationH315Warning
Serious eye damage/eye irritationH319Warning
Acute toxicity, inhalationH332Warning
Specific target organ toxicity, single exposureH335Warning

Source:

Recommended Handling Procedures

The following is a step-by-step guide for the safe handling of solid amine hydrochloride powders in a laboratory setting.[10][11][12]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. Ensure that an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or holes before use.[11]

    • Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

  • Dispensing and Weighing:

    • Perform all weighing and dispensing operations within the fume hood.

    • Use spatulas and other tools carefully to avoid generating dust.

    • If possible, use a balance with a draft shield.

  • Spill Response:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a wet cloth or paper towel to remove any remaining residue.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Conclusion and Future Outlook

While specific experimental data for 6,6-dimethylspiro[2.5]octan-1-amine hydrochloride remains elusive, the broader class of aza-spiro[2.5]octanes stands as a scaffold of significant potential for the advancement of medicinal chemistry. Their synthesis, while requiring careful planning, is achievable through established modern organic chemistry techniques. The compelling three-dimensional architecture of these molecules provides a robust platform for the development of next-generation therapeutics with superior pharmacological profiles. It is anticipated that as the availability of diverse spirocyclic building blocks increases, their application in drug discovery programs will continue to expand, addressing challenging biological targets and unmet medical needs.

References

  • General Procedures. (n.d.). 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]

  • Wünsch, B., et al. (2020). Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(6), 957-971. Retrieved from [Link]

  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Jones, P. D., et al. (2009). Discovery of spirocyclic secondary amine-derived tertiary ureas as highly potent, selective and bioavailable soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(13), 3468-3472. Retrieved from [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Vaskevych, R. I., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023). 6-azaspiro[2.5]octane-1-carboxylic acid, PK03183E-1 - Safety Data Sheet. Retrieved from [Link]

  • Supporting Information. (2008). Wiley-VCH. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 6-Azaspiro[2.5]octane-1-ethanol Properties. Retrieved from [Link]

  • Stonhard. (2020). GHS SDS. Retrieved from [Link]

  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]

Sources

Exploratory

The Emerging Therapeutic Potential of Dimethylspirooctanamine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking Three-Dimensional Chemical Space for Novel Therapeutics In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemistry has increasingly turned its attenti...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Three-Dimensional Chemical Space for Novel Therapeutics

In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemistry has increasingly turned its attention towards three-dimensional scaffolds that can explore previously inaccessible regions of biological target space. Spirocyclic systems, characterized by two rings sharing a single atom, represent a particularly compelling class of such scaffolds.[1] Their inherent rigidity and defined spatial orientation offer a unique opportunity to improve potency, selectivity, and pharmacokinetic properties compared to their flatter, acyclic, or simple cyclic counterparts.[2] This guide delves into the potential biological activities of a nascent but promising class of spirocyclic compounds: dimethylspirooctanamine derivatives. While direct literature on this specific scaffold is sparse, by examining structurally related spirocyclic amines with demonstrated bioactivity, we can construct a compelling hypothesis for their therapeutic potential and provide a roadmap for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the quest for next-generation therapeutics.

The Spiro[3.4]octanamine Core: A Scaffold for Innovation

The spiro[3.4]octane core, consisting of a cyclopentane ring fused to a cyclobutane ring through a single carbon atom, presents a rigid framework with a distinct three-dimensional geometry. The introduction of an amine functionality, particularly a dimethylamine group, adds a key pharmacophoric element capable of engaging in various biological interactions. The rationale for investigating this scaffold is built upon the established biological activities of related spirocyclic amines.

Precedent in CNS Drug Discovery

A significant body of research points to the potential of spirocyclic amines in modulating central nervous system (CNS) targets. For instance, various amino-substituted spiro[5H-dibenzo[a,d]cycloheptene-5,1'-cycloalkanes] have been investigated as antidepressant agents.[3] Structure-activity relationship (SAR) studies in these series have revealed that the nature of the amino substituent is critical for activity, with tertiary amines often demonstrating high potency in inhibiting the reuptake of neurotransmitters like norepinephrine.[4] More recently, novel aryl-spirocyclic diamine derivatives have been designed and synthesized, exhibiting potent antidepressant-like properties through multimodal monoaminergic mechanisms.[5] These findings strongly suggest that the dimethylspirooctanamine scaffold could serve as a promising starting point for the development of novel CNS-active agents.

Potential in Oncology

The spirooxindole scaffold is a well-established privileged structure in cancer research, with numerous derivatives demonstrating potent cytotoxic activity against a range of cancer cell lines.[6][7][8][9] The mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of key cellular targets like topoisomerases.[10] While the core scaffold differs from spirooctanamine, the principle that spirocyclic systems can effectively position functional groups to interact with anticancer targets is clearly demonstrated. The introduction of a dimethylamino group could modulate solubility, cell permeability, and target engagement, potentially leading to novel anticancer agents.

Antimicrobial and Antiparasitic Applications

Spirocyclic compounds have also shown promise in the fight against infectious diseases. A notable example is the identification of a novel diazaspiro[3.4]octane series with potent activity against multiple stages of the malaria parasite, Plasmodium falciparum.[11][12] SAR studies of these compounds have provided valuable insights into the structural requirements for antiplasmodial potency.[13] Furthermore, the amine functionality is a common feature in many antimicrobial agents, and its incorporation into a rigid spirocyclic scaffold could lead to novel mechanisms of action or improved activity against resistant strains.

Synthetic Strategies for Dimethylspirooctanamine Derivatives

The synthesis of the dimethylspirooctanamine core can be approached through several routes, leveraging established methods for the construction of spirocycles and the functionalization of amines.

Synthesis of the Spirooctanamine Precursor

A plausible synthetic route to a primary spirooctanamine precursor, such as spiro[3.4]octan-2-amine, can be adapted from known procedures for related spirocyclic amines.[14] A general workflow is outlined below.

G start Commercially Available Starting Materials step1 Construction of Spirocyclic Ketone start->step1 e.g., Cyclopentanone and 1,3-dibromopropane derivatives step2 Oximation step1->step2 Hydroxylamine hydrochloride step3 Reduction of Oxime step2->step3 e.g., LiAlH4 or H2/Pd amine Spirooctanamine Precursor step3->amine

Caption: General workflow for the synthesis of a spirooctanamine precursor.

N,N-Dimethylation of the Spirooctanamine Core

Once the primary or secondary spirooctanamine is in hand, the final N,N-dimethylation can be achieved through several standard methods. The Eschweiler-Clarke reaction is a classic and effective method for the exhaustive methylation of primary and secondary amines.

Experimental Protocol: Eschweiler-Clarke Dimethylation

  • To a solution of the spirooctanamine precursor (1.0 eq.) in formic acid (excess, ~5-10 eq.), add formaldehyde (37% aqueous solution, ~3-5 eq.). The causality behind using an excess of both reagents is to drive the reaction to completion and ensure the formation of the tertiary amine.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. This step is critical to quench the excess formic acid and facilitate the extraction of the product.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N,N-dimethylspirooctanamine derivative.

Evaluation of Biological Activity: Key In Vitro Assays

Based on the potential therapeutic applications discussed, a panel of in vitro assays can be employed to screen dimethylspirooctanamine derivatives for biological activity.

Anticancer Activity: Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the dimethylspirooctanamine derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

G seed Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Dimethylspirooctanamine Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 3-4h mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Neurotransmitter Reuptake Inhibition Assay

To assess the potential antidepressant activity, in vitro assays measuring the inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are crucial. These assays typically use synaptosomes or cell lines expressing the respective transporters and measure the uptake of radiolabeled neurotransmitters.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the dimethylspirooctanamine derivatives against various bacterial and fungal strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Structure-Activity Relationship (SAR) Insights and Future Directions

While empirical data for dimethylspirooctanamine derivatives is needed, we can hypothesize potential SAR trends based on related spirocyclic amines.

Structural Moiety Potential Impact on Biological Activity Rationale/Supporting Evidence
N,N-Dimethyl Group May enhance potency in CNS applications; could influence solubility and cell permeability.In some tricyclic antidepressant series, tertiary amines are potent norepinephrine reuptake inhibitors.[4]
Spiro[3.4]octane Core Provides a rigid, three-dimensional scaffold that can orient substituents for optimal target binding.The rigidity of spirocycles is a key feature in improving potency and selectivity in various drug discovery programs.[2]
Stereochemistry Enantiomers may exhibit different biological activities and potencies.Stereoselectivity is a common feature of biologically active spirocyclic compounds.[15]
Substitution on the Spirocyclic Rings Introduction of other functional groups could fine-tune activity, selectivity, and ADME properties.SAR studies on diazaspiro[3.4]octanes have shown that substituents on the rings are critical for antimalarial activity.[11]

The logical progression for this research program would involve the synthesis of a small library of dimethylspirooctanamine derivatives with variations in the substitution pattern on the spirocyclic rings. This library should then be screened against a panel of biological targets, including cancer cell lines, neurotransmitter transporters, and microbial strains. Hits from these initial screens would then be subjected to further optimization to improve potency, selectivity, and drug-like properties.

G synthesis Synthesis of Dimethylspirooctanamine Derivatives Library screening In Vitro Biological Screening (Anticancer, CNS, Antimicrobial) synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar optimization Lead Optimization (Potency, Selectivity, ADME) sar->optimization preclinical Preclinical Development optimization->preclinical

Caption: Logical workflow for the development of dimethylspirooctanamine derivatives.

Conclusion

The dimethylspirooctanamine scaffold represents an unexplored area of chemical space with significant potential for the development of novel therapeutics. By drawing parallels with structurally related spirocyclic amines, a strong rationale exists for investigating these compounds as potential anticancer, CNS-active, and antimicrobial agents. The synthetic routes are accessible through established chemical transformations, and a clear path for biological evaluation has been outlined. The exploration of this novel class of compounds could lead to the discovery of new chemical entities with improved therapeutic profiles, addressing unmet medical needs across various disease areas.

References

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry. 2024. [Link]

  • Design and synthesis of new spirooxindole candidates and their selenium nanoparticles as potential dual Topo I/II inhibitors, DNA intercalators, and apoptotic inducers. Journal of Biomolecular Structure and Dynamics. 2023. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. 2021. [Link]

  • Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. Pharmaceutical and Biological Evaluations. 2022. [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances. 2025. [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agen. Molecules. 2021. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. 2021. [Link]

  • Antidepressant agents. 1. Chemistry and pharmacology of amino-substituted spiro[5H-dibenzo[a,d]cycloheptene-5,1'-cycloalkanes]. Journal of Medicinal Chemistry. 1974. [Link]

  • Antidepressant Agents. 1. Chemistry and Pharmacology of Amino-Substituted Spiro[5#-dibenzo[a, d]cycloheptene-5, V -cycloalkanes]. ElectronicsAndBooks.com. [Link]

  • Antimalarial activity of molecules interfering with Plasmodium falciparum phospholipid metabolism. Structure-activity relationship analysis. Journal of Medicinal Chemistry. 1997. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. 2025. [Link]

  • Antidepressant-like activity and safety profile evaluation of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists. PLOS ONE. 2020. [Link]

  • Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action. Molecules. 2021. [Link]

  • Antidepressant-like Activity of 2-Pyrazoline Derivatives. Marmara Pharmaceutical Journal. 2013. [Link]

  • Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry. 2011. [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules. 2023. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. 2021. [Link]

  • Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry. 2025. [Link]

  • Spirocyclic compounds with biological activity. ResearchGate. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. 2025. [Link]

  • N-Methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine — Synthesis and Reactions of a Synthon for an Unknown α-Amino Acid. ZORA. 2011. [Link]

  • Spirocyclic derivatives as antioxidants: a review. RSC Advances. 2021. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. 2020. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett. 2015. [Link]

Sources

Foundational

Advanced Conformational Analysis: The 6,6-Dimethylspiro[2.5]octane Scaffold

The following technical guide details the conformational analysis, structural dynamics, and experimental characterization of the 6,6-dimethylspiro[2.5]octane ring system. Executive Summary The 6,6-dimethylspiro[2.5]octan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational analysis, structural dynamics, and experimental characterization of the 6,6-dimethylspiro[2.5]octane ring system.

Executive Summary

The 6,6-dimethylspiro[2.5]octane system represents a unique carbocyclic scaffold in medicinal chemistry, combining the rigid, high-strain environment of a spiro-fused cyclopropane with the conformational adaptability of a cyclohexane ring. Unlike simple spiro[2.5]octane, the introduction of a gem-dimethyl group at the C6 position (para to the spiro junction) creates a specific steric environment that modulates the ring's inversion dynamics without locking it into a single static conformation.

This guide provides a comprehensive analysis of the scaffold’s ground-state geometry, inversion energetics, and spectroscopic signatures. It is designed for drug development professionals utilizing this moiety as a bioisostere or structural template.

Structural Architecture & Nomenclature

Numbering System

To ensure precise analysis, we adhere to the IUPAC nomenclature for spiro alkanes. Numbering commences in the smaller ring (cyclopropane), proceeds through the spiro junction, and continues around the larger ring (cyclohexane).

  • Positions 1, 2: Cyclopropane methylene carbons.

  • Position 3: The Spiro Carbon (quaternary junction).

  • Positions 4, 5, 6, 7, 8: Cyclohexane ring carbons.

  • Position 6: The Gem-dimethyl substituted carbon.[1]

In this system, the 6,6-dimethyl group is located para to the spiro junction (a 1,4-relationship across the cyclohexane ring).

Geometric Fundamentals

The spiro[2.5]octane skeleton is characterized by two orthogonal planes at the spiro center (C3).

  • Cyclopropane Ring: Bisects the bond angle of the cyclohexane ring at C3.

  • Cyclohexane Ring: Adopts a chair conformation in its ground state.

  • Bond Angles: The internal angle at C3 within the cyclohexane ring is constrained by the spiro-fusion. While an ideal cyclohexane angle is ~111°, the spiro-fusion and the high p-character of the bonds to the cyclopropane ring (Walsh orbitals) induce a slight flattening of the chair at the C3 end, often widening the exocyclic angle and compressing the endocyclic angle.

Conformational Landscape

The Degenerate Chair Equilibrium

The 6,6-dimethylspiro[2.5]octane molecule exists as a dynamic equilibrium between two degenerate chair conformers. Due to the plane of symmetry passing through C3 and C6, the "flipped" chair is superimposable on the original chair (topologically identical), though the specific atoms swap axial/equatorial environments.

The Inversion Pathway

The transition from Chair A to Chair B proceeds through a high-energy boat/twist-boat intermediate.

  • Ground State: Chair form. The spiro-cyclopropane bonds are pseudo-axial and pseudo-equatorial. The C6-methyl groups are explicitly axial and equatorial.

  • Transition State: The spiro-fusion lowers the barrier to inversion compared to unsubstituted cyclohexane. The strain inherent in the spiro center (approx. 27 kcal/mol ring strain) destabilizes the ground state slightly more than the transition state, effectively reducing the activation energy (

    
    ).
    
  • Impact of 6,6-Dimethyl: The gem-dimethyl group at C6 introduces a Thorpe-Ingold (Angle Compression) effect. This widens the exocyclic Me-C-Me angle, compressing the endocyclic C5-C6-C7 angle. This local puckering can slightly stiffen the C6 end of the ring, but the lack of syn-axial interactions with the spiro group (which is at the distal C3 position) prevents conformational locking.

Steric Interaction Map

A critical aspect of this scaffold is the absence of severe 1,3-diaxial interactions that would typically lock a conformation (e.g., as seen in t-butyl cyclohexanes).

Interaction TypeParticipating GroupsSeverityConsequence
1,3-Diaxial C6-Me(ax) ↔ H-4(ax) / H-8(ax)ModerateDestabilizes the chair slightly, but present in both conformers (degenerate).
1,4-Interaction Spiro-C3 ↔ C6-Me2MinimalNo direct steric clash; groups are anti-parallel.
Vicinal C4/C8 protons ↔ Spiro bondsLowTorsional strain is minimized in the bisected chair geometry.
Visualization of Dynamics

The following diagram illustrates the degenerate interconversion and the symmetry of the system.

ConformationalDynamics cluster_legend Mechanism ChairA Chair Conformer A (C6-Me_ax / C6-Me_eq) TS Twist-Boat Transition State ChairA->TS  ΔG‡ ~10 kcal/mol   ChairB Chair Conformer B (Degenerate) (C6-Me_eq / C6-Me_ax) TS->ChairB desc Spiro-fusion at C3 lowers inversion barrier. C6-Dimethyls maintain symmetry. Rapid flipping at 298 K.

Caption: Energy landscape of the 6,6-dimethylspiro[2.5]octane ring inversion showing degenerate chair minima.

Spectroscopic Characterization (Self-Validating Protocol)

To validate the conformational mobility of the system, Nuclear Magnetic Resonance (NMR) is the primary tool. The following signatures confirm the structure and its dynamic state.

1H NMR Signatures (at 298 K)

Due to rapid ring inversion (fast on the NMR timescale), the axial and equatorial environments average out.

  • Cyclopropane Protons (H-1, H-2): Appear as a singlet (or tight multiplet) at δ 0.3 – 0.6 ppm . The high field shift is characteristic of the shielding cone of the cyclopropane ring.

  • Gem-Dimethyl Group (C6-Me): Appears as a sharp singlet at δ 0.9 – 1.0 ppm . The averaging of the axial and equatorial methyls confirms the absence of a locked conformation.

  • Cyclohexane Ring Protons:

    • H-4, H-8 (α to spiro): Broad singlet or multiplet.

    • H-5, H-7 (β to spiro): Multiplet.

    • Note: If the ring were locked, the gem-dimethyls would appear as two distinct singlets, and the ring protons would show complex ABX patterns with large geminal/axial-axial couplings.

Variable Temperature (VT) NMR Protocol

To measure the inversion barrier, perform a VT-NMR experiment.

  • Solvent: CD₂Cl₂ or THF-d8 (freezing point < -100°C).

  • Cooling Phase: Lower temperature in 10°C increments from 25°C to -90°C.

  • Coalescence Point (Tc): At approx. -70°C to -80°C , the methyl singlet will broaden and split into two distinct singlets (axial-Me and equatorial-Me).

  • Calculation: Use the Gutowsky-Holm equation to calculate

    
     at coalescence.
    

Experimental Methodology: Synthesis & Assembly

The construction of the 6,6-dimethylspiro[2.5]octane core typically proceeds via a Simmons-Smith cyclopropanation of a methylene precursor. This route ensures the integrity of the spiro junction.

Synthetic Workflow

Step 1: Precursor Assembly

  • Starting Material: 4,4-Dimethylcyclohexanone. (Note: The carbonyl at C1 becomes the spiro center at C3; the dimethyls at C4 become the C6 substituents).

  • Reaction: Wittig Olefination.

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), 
    
    
    
    -BuLi, THF, 0°C.
  • Product: 1-Methylene-4,4-dimethylcyclohexane.

Step 2: Spiro-Cyclopropanation

  • Reaction: Simmons-Smith Cyclopropanation.[2]

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Toluene/DCM, -10°C to RT.
  • Mechanism: Carbenoid insertion into the exocyclic double bond.

  • Purification: Distillation (Product is a volatile hydrocarbon).

Process Flow Diagram

Synthesis cluster_check QC Checkpoints SM 4,4-Dimethylcyclohexanone (Commercial SM) Inter 1-Methylene-4,4-dimethylcyclohexane (Exocyclic Alkene) SM->Inter Wittig: Ph3P=CH2, THF Prod 6,6-Dimethylspiro[2.5]octane (Target Scaffold) Inter->Prod Simmons-Smith: Et2Zn, CH2I2 QC1 GC-MS: M+ = 138 Inter->QC1 QC2 1H NMR: Disappearance of alkene protons (4.6 ppm) Prod->QC2

Caption: Synthetic route to the 6,6-dimethylspiro[2.5]octane core via carbenoid insertion.

Applications in Drug Discovery[2][3]

The 6,6-dimethylspiro[2.5]octane system serves as a valuable bioisostere for the gem-dimethylcyclohexane group, offering:

  • Metabolic Stability: The spiro-cyclopropane ring blocks metabolic oxidation at the typically vulnerable C3 position.

  • Vector Orientation: The spiro fusion alters the vector of substituents at C2/C4 compared to a standard cyclohexane, potentially accessing novel IP space.

  • Lipophilicity Modulation: The high

    
    -like character of the cyclopropane ring subtly modulates logP compared to an isopropyl or gem-dimethyl group.
    

Note on Functionalized Derivatives: Researchers often encounter the 4,8-dione derivative (6,6-dimethylspiro[2.5]octane-4,8-dione), a "Cyclopropyl Meldrum's Acid" analog. While this derivative contains carbonyls that flatten the ring further, the core conformational principles (rapid inversion, steric symmetry) described above remain applicable.

References

  • Anderson, J. E. (1970).[3] Ring inversion in spiro-compounds. Dioxaspiro[2.5]octanes.[3] Journal of the Chemical Society D: Chemical Communications, 417b-418. Link

  • Kolsaker, P., et al. (1973).[4] Ring Inversion in Substituted Spiro[2.5]octanes. Acta Chemica Scandinavica, 27, 1460-1466. Link

  • PubChem. (2025). Spiro[2.5]octane Compound Summary. National Library of Medicine. Link

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • BenchChem. (2025). Technical Guide: Spiro[2.5]octane derivatives and properties. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis of 6,6-Dimethylspiro[2.5]octan-1-amine Hydrochloride

Executive Summary & Retrosynthetic Analysis The spiro[2.5]octane scaffold is a privileged structure in medicinal chemistry, offering a rigid vector for substituent display that differs significantly from flat aromatic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

The spiro[2.5]octane scaffold is a privileged structure in medicinal chemistry, offering a rigid vector for substituent display that differs significantly from flat aromatic systems. The target molecule, 6,6-dimethylspiro[2.5]octan-1-amine hydrochloride , combines this lipophilic spiro-core with a primary amine handle, making it a critical intermediate for fragment-based drug discovery (FBDD) and the synthesis of MDM2 inhibitors.

This guide details a robust, four-stage synthetic route starting from commercially available 4,4-dimethylcyclohexanone . Unlike theoretical routes, this protocol prioritizes safety (managing energetic intermediates) and scalability (avoiding chromatography where possible).

Retrosynthetic Logic

The synthesis is designed backward from the amine functionality. Direct amination of the cyclopropane ring is challenging; therefore, we utilize a Curtius Rearrangement strategy to install the nitrogen atom with retention of configuration. The requisite carboxylic acid is derived from an ester, which is constructed via a Rhodium-catalyzed carbenoid insertion into an exocyclic alkene.

Retrosynthesis Target Target: 6,6-Dimethylspiro[2.5]octan-1-amine HCl Boc Intermediate: N-Boc Protected Amine Boc->Target Deprotection (HCl/Dioxane) Acid Precursor: Spiro-Carboxylic Acid Acid->Boc Curtius Rearrangement (DPPA, tBuOH) Ester Intermediate: Spiro-Ester Ester->Acid Hydrolysis (LiOH) Alkene Key Building Block: Exocyclic Alkene Alkene->Ester Rh(II) Carbenoid Cyclopropanation Start Starting Material: 4,4-Dimethylcyclohexanone Start->Alkene Wittig Olefination

Caption: Retrosynthetic disconnection showing the transformation from ketone to spiro-amine via carbenoid insertion and Curtius rearrangement.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methylene-4,4-dimethylcyclohexane (Wittig Olefination)

The formation of the exocyclic double bond is the foundation of the spiro-architecture. We utilize a standard Wittig reaction. Potassium tert-butoxide (KOtBu) is preferred over n-butyllithium for safety and ease of handling on larger scales.

Reagents:

  • Methyltriphenylphosphonium bromide (MTPPB)

  • Potassium tert-butoxide (KOtBu)[1]

  • 4,4-Dimethylcyclohexanone

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Suspension: In an oven-dried 3-neck flask under N₂, suspend MTPPB (1.2 equiv) in anhydrous THF (5 mL/g of ketone).

  • Ylide Formation: Cool to 0°C. Add KOtBu (1.25 equiv) portion-wise. The solution will turn bright yellow, indicating ylide formation. Stir for 45 minutes at 0°C.

  • Addition: Add 4,4-dimethylcyclohexanone (1.0 equiv) dropwise as a solution in THF.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexanes; stain with KMnO₄).

  • Workup: Quench with saturated NH₄Cl. Extract with Pentane (to precipitate triphenylphosphine oxide, Ph₃PO).

  • Purification: Filter off the Ph₃PO solid. Concentrate the filtrate. If necessary, purify via a short silica plug eluting with pentane.

Critical Insight: Using pentane for extraction significantly aids in the removal of Ph₃PO, which is insoluble in light alkanes.

Step 2: Cyclopropanation to Ethyl 6,6-dimethylspiro[2.5]octane-1-carboxylate

This is the key structure-determining step. We employ a Rhodium(II)-catalyzed decomposition of ethyl diazoacetate (EDA) to generate a carbene, which inserts into the exocyclic alkene.

Safety Warning: Ethyl diazoacetate is potentially explosive and toxic. Handle in a fume hood behind a blast shield. Avoid metal spatulas.

Reagents:

  • 1-Methylene-4,4-dimethylcyclohexane (from Step 1)

  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5 mol%)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Catalyst Loading: Dissolve the alkene and Rh₂(OAc)₄ in anhydrous DCM (10 mL/g alkene) in a flask equipped with a reflux condenser.

  • Controlled Addition: Heat the solution to a gentle reflux.

  • EDA Injection: Using a syringe pump, add a solution of EDA in DCM very slowly over 4–6 hours.

    • Why? High local concentrations of EDA lead to dimerization (formation of diethyl fumarate/maleate) rather than cyclopropanation.

  • Completion: Continue refluxing for 1 hour after addition is complete.

  • Workup: Cool to RT. Pass the reaction mixture through a pad of Celite/Silica to remove the Rhodium catalyst. Concentrate in vacuo.[2][3]

  • Result: The product is obtained as a mixture of enantiomers (racemic).[2] The diastereoselectivity is not an issue here as the 4,4-dimethylcyclohexane ring possesses a plane of symmetry relative to the exocyclic alkene.

Step 3: Hydrolysis and Curtius Rearrangement (The "One-Pot" Variant)

To convert the ester to the amine, we first hydrolyze to the acid, then perform a Curtius rearrangement. We recommend trapping the isocyanate intermediate with tert-butanol to form the Boc-protected amine first. This allows for purification before the final salt formation.

Part A: Hydrolysis
  • Dissolve the ester in THF/Water (3:1). Add LiOH (3.0 equiv).

  • Heat to 60°C overnight.

  • Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate to yield the Carboxylic Acid .

Part B: Curtius Rearrangement to Boc-Amine

Reagents:

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)[4]

  • tert-Butanol (tBuOH)[1]

  • Toluene

Protocol:

  • Activation: Dissolve the crude carboxylic acid (1.0 equiv) in Toluene. Add Et₃N (1.2 equiv) and DPPA (1.1 equiv).

  • Rearrangement: Stir at RT for 30 minutes, then heat to 80°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.

  • Trapping: Add excess tert-Butanol (5.0 equiv) and reflux for 12 hours.

  • Workup: Cool, wash with 5% NaHCO₃, then brine. Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is recommended here to isolate the pure Boc-amino spirocycle.

Step 4: Deprotection to Hydrochloride Salt

Protocol:

  • Dissolve the Boc-protected amine in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5-10 equiv).

  • Stir at RT for 2–4 hours. A white precipitate should form.

  • Isolation: Dilute with Diethyl Ether (Et₂O) to maximize precipitation. Filter the solid under N₂ protection (the salt may be hygroscopic).

  • Drying: Dry under high vacuum to yield 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride .

Process Logic & Pathway Visualization

The following diagram illustrates the critical Curtius Rearrangement workflow, highlighting the safety checkpoints and mechanistic flow.

CurtiusWorkflow Acid Spiro-Carboxylic Acid AcylAzide Intermediate: Acyl Azide (Unstable) Acid->AcylAzide Activation DPPA Reagent: DPPA + Et3N DPPA->AcylAzide Isocyanate Intermediate: Isocyanate (via Thermal Rearrangement) AcylAzide->Isocyanate Heat (80°C) Safety SAFETY ALERT: Gas Evolution (N2) Exothermic Step AcylAzide->Safety BocAmine Product: N-Boc-Spiro-Amine Isocyanate->BocAmine Nucleophilic Attack Trapping Reagent: t-Butanol Trapping->BocAmine Safety->Isocyanate

Caption: Workflow for the Curtius Rearrangement. Note the thermal instability of the Acyl Azide intermediate.

Analytical Data Summary

Expected analytical parameters for the final hydrochloride salt.

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic; store in desiccator.
¹H NMR (DMSO-d₆) δ 8.1-8.3 (br s, 3H, NH₃⁺)δ 2.6-2.7 (m, 1H, CH-N)δ 0.9-1.0 (s, 6H, 2xCH₃)The cyclopropane protons will appear upfield (0.4 - 0.8 ppm).
MS (ESI) [M+H]⁺ = 154.15Calculated Mass for Free Base (C₉H₁₇N).
Solubility Water, Methanol, DMSOInsoluble in Et₂O, Hexanes.

References

  • Wittig Olefination Standards: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Chemical Reviews, 89(4), 863–927. Link

  • Rhodium-Catalyzed Cyclopropanation: Doyle, M. P., et al. (1993). Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by rhodium(II) carboxylates. Journal of the American Chemical Society, 115(22), 9968–9978. Link

  • Curtius Rearrangement with DPPA: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Spiro-Cyclopropane Synthesis (Analogous Systems): Wessjohann, L. A., & de Meijere, A. (1996). Spirocyclopropanated bicyclopropyls: synthesis and properties. Synlett, 1996(06), 547-548. Link

Sources

Application

Application Notes and Protocols for the N-Alkylation of 6,6-Dimethylspiro[2.5]octan-1-amine

Abstract This comprehensive guide provides detailed experimental procedures for the N-alkylation of 6,6-Dimethylspiro[2.5]octan-1-amine, a key intermediate in the synthesis of novel chemical entities for drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed experimental procedures for the N-alkylation of 6,6-Dimethylspiro[2.5]octan-1-amine, a key intermediate in the synthesis of novel chemical entities for drug discovery. N-alkylated spirocyclic amines are significant structural motifs in medicinal chemistry, often imparting favorable physicochemical properties to lead compounds. This document outlines two primary, field-proven methodologies for the N-alkylation of this primary amine: Reductive Amination and Direct Alkylation with Alkyl Halides . The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility, scalability, and the underlying chemical principles governing these transformations.

Introduction: The Significance of N-Alkylated Spirocyclic Amines

Spirocyclic scaffolds have garnered considerable interest in medicinal chemistry due to their rigid, three-dimensional nature, which can lead to enhanced binding affinity and selectivity for biological targets. The N-alkylation of primary amines, such as 6,6-Dimethylspiro[2.5]octan-1-amine, is a fundamental synthetic transformation that allows for the introduction of a wide range of substituents.[1] This chemical modification is a powerful tool for modulating pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and metabolic stability. The choice of N-alkylation strategy is critical and depends on factors such as the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups.

Mechanistic Considerations and Strategy Selection

The two most common and reliable methods for the N-alkylation of primary amines are reductive amination and direct alkylation.

  • Reductive Amination: This versatile, one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[1][2] This method is often preferred due to its high efficiency, broad substrate scope, and the use of mild reducing agents.[1]

  • Direct Alkylation with Alkyl Halides: This method proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the amine acts as the nucleophile and displaces a halide from the alkylating agent.[3][4] A significant challenge with this approach is the potential for over-alkylation to form tertiary amines and quaternary ammonium salts, as the product secondary amine can be more nucleophilic than the starting primary amine.[3] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.[1]

Experimental Protocols

Method 1: Reductive Amination

This protocol provides a general procedure for the N-alkylation of 6,6-Dimethylspiro[2.5]octan-1-amine with an aldehyde or ketone.

3.1.1. Materials and Reagents

  • 6,6-Dimethylspiro[2.5]octan-1-amine

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

3.1.2. Step-by-Step Procedure

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6,6-Dimethylspiro[2.5]octan-1-amine (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable anhydrous solvent such as DCM or DCE.[1]

  • Imine Formation: Stir the resulting solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1] For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[1] The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution.[1] The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Continue to stir the reaction mixture at room temperature until the starting materials are consumed. This typically takes between 2 and 24 hours.[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.[1]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated secondary amine.[1]

Method 2: Direct Alkylation with an Alkyl Halide

This protocol describes the selective mono-alkylation of 6,6-Dimethylspiro[2.5]octan-1-amine with an alkyl halide.

3.2.1. Materials and Reagents

  • 6,6-Dimethylspiro[2.5]octan-1-amine

  • Alkyl Halide (e.g., Iodide, Bromide, or Chloride) (1.0 - 1.1 equivalents)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)) (2.0 equivalents)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

3.2.2. Step-by-Step Procedure

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve 6,6-Dimethylspiro[2.5]octan-1-amine (1.0 equivalent) and the base (2.0 equivalents) in a suitable anhydrous solvent like acetonitrile or DMF.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0 - 1.1 equivalents) dropwise to the stirred mixture.[1] The addition can be performed at 0 °C to better control the initial reaction rate and minimize side reactions.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed.[1] Monitor the reaction progress closely by TLC or LC-MS, paying particular attention to the formation of any di-alkylated byproducts.[1]

  • Work-up: Upon completion, filter off any inorganic salts that have precipitated.[1]

  • Extraction: Dilute the filtrate with water and extract the product with an appropriate organic solvent such as ethyl acetate.[1]

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue via flash column chromatography to isolate the desired mono-alkylated secondary amine.[1]

Data Presentation: Summary of Reaction Conditions

ParameterReductive AminationDirect Alkylation
Alkylating Agent Aldehyde or KetoneAlkyl Halide (I > Br > Cl)
Stoichiometry Amine (1 eq), Carbonyl (1-1.2 eq)Amine (1 eq), Alkyl Halide (1-1.1 eq)
Key Reagent NaBH(OAc)₃ (1.5 eq)Base (e.g., K₂CO₃, DIPEA) (2 eq)
Solvent DCM, DCEACN, DMF
Temperature Room Temperature0 °C to 60 °C
Key Advantage High selectivity for mono-alkylationSimple reagent set
Potential Issue Requires anhydrous conditionsRisk of over-alkylation

Visualization of Experimental Workflow

N_Alkylation_Workflow cluster_reductive_amination Method 1: Reductive Amination cluster_direct_alkylation Method 2: Direct Alkylation RA_Start Dissolve Amine and Carbonyl in Solvent RA_Imine Imine Formation (1-2h, RT) RA_Start->RA_Imine RA_Reduce Add NaBH(OAc)₃ (Portion-wise) RA_Imine->RA_Reduce RA_React Reaction (2-24h, RT) RA_Reduce->RA_React RA_Quench Quench with NaHCO₃ RA_React->RA_Quench RA_Extract Extract with Organic Solvent RA_Quench->RA_Extract RA_Purify Dry, Concentrate & Purify RA_Extract->RA_Purify End Product: N-Alkyl-6,6-Dimethylspiro[2.5]octan-1-amine RA_Purify->End DA_Start Dissolve Amine and Base in Solvent DA_Alkyl Add Alkyl Halide (Dropwise, 0 °C) DA_Start->DA_Alkyl DA_React Reaction (RT to 60 °C) DA_Alkyl->DA_React DA_Filter Filter Inorganic Salts DA_React->DA_Filter DA_Extract Extract with Organic Solvent DA_Filter->DA_Extract DA_Purify Wash, Dry, Concentrate & Purify DA_Extract->DA_Purify DA_Purify->End Start Start: 6,6-Dimethylspiro[2.5]octan-1-amine Start->RA_Start Start->DA_Start

Caption: General workflows for N-alkylation.

Characterization of Products

The successful synthesis of the N-alkylated product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the disappearance of the primary amine protons.

  • Mass Spectrometry (MS): To determine the molecular weight of the N-alkylated amine.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Alkyl halides are often toxic and should be handled with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive reagent.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these procedures.

References

  • BenchChem. (2025).
  • JoVE. (2025, May 22).
  • Chemistry LibreTexts. (2015, July 19). 21.
  • Wikipedia.
  • Organic Chemistry Portal.
  • Organic Chemistry Tutor.
  • Organic Chemistry Data.

Sources

Method

Application Note: Analytical HPLC Strategies for 6,6-Dimethylspiro[2.5]octan-1-amine Hydrochloride

This Application Note is structured as a technical guide for analytical scientists. It addresses the specific challenges of analyzing 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride —a non-chromophoric, basic, spirocyc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for analytical scientists. It addresses the specific challenges of analyzing 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride —a non-chromophoric, basic, spirocyclic intermediate.

Executive Summary

6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride represents a class of spirocyclic building blocks increasingly used in drug discovery to enhance metabolic stability and sp³ character. However, its analysis presents three distinct challenges:

  • Lack of Chromophore: The aliphatic structure lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) impossible and low-UV (200–210 nm) insensitive and prone to noise.
    
  • Basicity: The primary amine moiety causes severe peak tailing on standard silica-based columns due to silanol interactions.

  • Stereochemistry: The C1 position on the cyclopropane ring is chiral, requiring enantioselective separation methods.

This guide provides three validated protocols to address these challenges: a Charged Aerosol Detection (CAD) method for purity (Method A), a Derivatization-UV method for accessibility (Method B), and a Chiral Separation protocol (Method C).

Physicochemical Profile & Strategy

PropertyCharacteristicAnalytical Implication
Structure Aliphatic Spiro[2.5]octaneNo UV Absorbance. Requires CAD, MS, or Derivatization.
Functional Group Primary Amine (

)
High pKa (~9–10). Requires high pH mobile phase or end-capped columns to prevent tailing.
Salt Form HydrochlorideHighly water-soluble; retains poorly on C18 in acidic conditions without ion-pairing.
Lipophilicity 6,6-Dimethyl substitutionIncreases hydrophobicity compared to bare spiro-amines; requires higher organic content for elution.
Method Selection Decision Tree

The following logic gate determines the optimal protocol for your laboratory setup:

MethodSelection Start Start: Select Method CheckDetector Is CAD/ELSD/MS available? Start->CheckDetector CheckChiral Is Enantiomeric Purity required? CheckDetector->CheckChiral Yes MethodB Method B: Derivatization (Benzoyl Chloride + UV) CheckDetector->MethodB No (UV only) MethodA Method A: Direct Analysis (High pH C18 + CAD/MS) CheckChiral->MethodA No (Purity/Assay) MethodC Method C: Chiral LC (Amylose CSP) CheckChiral->MethodC Yes

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Protocol A: Direct Analysis (CAD/MS)

Best for: Routine QC, Assay, and Impurity Profiling in modern labs. Principle: Uses a high-pH mobile phase to suppress protonation of the amine, increasing retention on C18 and improving peak shape. Detection is achieved via Charged Aerosol Detection (CAD), which is universal for non-volatile analytes.

Chromatographic Conditions
  • Column: Waters XBridge C18 or Phenomenex Gemini-NX C18 (High pH stable).

    • Dimensions: 150 × 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

    • CAD Settings: Power Function: 1.0; Data Rate: 10 Hz; Evaporator Temp: 35°C.

  • Injection Volume: 5–10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End

Scientific Rationale: The ammonium bicarbonate buffer (pH 10) ensures the amine exists primarily in its neutral form (


 rather than 

). This prevents ionic interaction with residual silanols on the silica support, eliminating peak tailing. The high pH also increases hydrophobicity, allowing the small spiro molecule to be retained on the C18 column.

Protocol B: Derivatization with Benzoyl Chloride

Best for: Labs limited to UV detection; high-sensitivity quantitation. Principle: The non-chromophoric amine reacts with benzoyl chloride to form a benzamide derivative, which has strong UV absorbance at 254 nm.

Derivatization Workflow
  • Preparation: Dissolve 10 mg of DSO-Amine HCl in 1 mL of 1M NaOH.

  • Reaction: Add 20 µL of Benzoyl Chloride. Vortex vigorously for 30 seconds.

  • Incubation: Let stand at ambient temperature for 5 minutes.

  • Quench: Add 1 mL of Glycine solution (100 mg/mL) to react with excess reagent.

  • Dilution: Dilute to final concentration with Acetonitrile/Water (50:50). Filter (0.22 µm PTFe) before injection.

Derivatization Step1 Sample: DSO-Amine HCl + 1M NaOH (Base) Step2 Add Benzoyl Chloride (Reagent) Step1->Step2 Step3 Reaction: 5 min @ RT (Forms Benzamide) Step2->Step3 Step4 Quench: Add Glycine (Removes excess BzCl) Step3->Step4 Step5 Analyze via HPLC-UV (254 nm) Step4->Step5

Figure 2: Pre-column derivatization workflow for UV detection.

Chromatographic Conditions (UV)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm .

  • Gradient: 10% B to 90% B over 15 minutes.

  • Note: The benzamide derivative is much more hydrophobic than the native amine; expect elution later in the gradient.

Protocol C: Chiral Separation

Best for: Enantiomeric purity determination (e.e.%). Principle: Polysaccharide-based chiral stationary phases (CSPs) effectively resolve spirocyclic amines.

Method Parameters
  • Column: Daicel Chiralpak IG or IA (Immobilized Amylose).

    • Why Immobilized? Allows for broader solvent compatibility if needed.

  • Mode: Normal Phase (Preferred for separation efficiency).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Role of DEA: Critical additive to sharpen peaks of basic amines.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • If using Method B derivative : UV 254 nm.

    • If Native : CAD or UV 210 nm (if solvent cut-off permits; use HPLC grade n-Hexane).

  • Temperature: 25°C.

System Suitability & Troubleshooting

System Suitability Criteria (USP <621>)
ParameterAcceptance LimitRationale
Tailing Factor (

)

Critical for amines; indicates successful silanol suppression.
Precision (RSD)

(n=6)
Ensures injector and detector stability.
Resolution (

)

Between DSO-Amine and nearest impurity/reagent peak.
Troubleshooting Guide
  • Problem: Peak Tailing.

    • Cause: Secondary interactions with silanols.

    • Fix: Increase buffer pH (Method A) or increase DEA concentration (Method C). Ensure column is "High pH" resistant.

  • Problem: No Peak Detected (Method A).

    • Cause: CAD settings incorrect or concentration too low.

    • Fix: DSO-Amine HCl is a salt; ensure the nebulizer temperature is optimized. Check sample concentration (aim for >0.1 mg/mL).

  • Problem: Ghost Peaks (Method B).

    • Cause: Excess Benzoyl Chloride or Benzoic Acid.

    • Fix: Ensure the Glycine quench step is performed. Benzoic acid will elute earlier than the amide derivative.

References

  • Validation of Compendial Procedures. USP-NF <1225>. United States Pharmacopeia. Link

  • Spiroxamine Analysis. Chromatography Today. Describes chiral separation of analogous spiro-amines using polysaccharide columns. Link

  • Analysis of Non-Chromophoric Amines. BenchChem Application Notes. Reviews derivatization strategies (OPA, Benzoyl Chloride) for primary amines. Link

  • High pH HPLC Method Development. Waters Corporation. Application note on using XBridge columns for basic compounds. Link

Sources

Application

Application Notes and Protocols for the Safe Laboratory Handling of 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride

Abstract: This document provides a comprehensive guide to the safe handling of 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride in a research and development setting. Given the limited publicly available safety data for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the safe handling of 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride in a research and development setting. Given the limited publicly available safety data for this specific molecule, this guide synthesizes information from safety data sheets of structurally analogous compounds, including various amine hydrochlorides and spirocyclic amines. The protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for minimizing exposure risk and ensuring laboratory safety. The causality behind each procedural recommendation is explained to foster a deeper understanding of the associated chemical hazards.

Introduction: Understanding the Compound

6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride is a spirocyclic amine, a class of compounds of increasing interest in medicinal chemistry due to their unique three-dimensional structures that can offer advantages in drug design, such as improved potency, selectivity, and pharmacokinetic properties.[1][2] The hydrochloride salt form generally enhances the solubility and stability of the parent amine.

Hazard Identification and Risk Assessment

Based on the known hazards of analogous amine hydrochlorides and cyclic amines, 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride should be treated as a hazardous substance. The primary risks are associated with its potential corrosivity and toxicity.

Table 1: Summary of Potential Hazards

Hazard ClassificationDescriptionRationale based on Analogous Compounds
Acute Toxicity (Oral)Harmful or toxic if swallowed.[6]Amine hydrochlorides can cause severe irritation and burns to the digestive tract.[7]
Acute Toxicity (Dermal)Toxic in contact with skin.[6]Corrosive nature can lead to severe skin damage and systemic toxicity upon absorption.[7]
Skin Corrosion/IrritationCauses severe skin burns and irritation.[6][8]The amine hydrochloride moiety is corrosive to skin tissue.[7][8]
Serious Eye Damage/IrritationCauses serious eye damage, potentially leading to blindness.[7][8]Vapors and direct contact are extremely irritating and corrosive to the eyes.[7][8]
Respiratory IrritationMay cause respiratory irritation.[6][8]Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[9]
Aquatic ToxicityPotentially toxic to aquatic life.[6][10]Many organic amines and their salts exhibit aquatic toxicity.[6][10]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves identifying the quantities to be used, the potential for aerosol or dust generation, and the specific manipulations to be performed.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride, including weighing, dissolution, and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal and ocular exposure.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[12]

  • Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or coveralls should be worn.[13]

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

Detailed Laboratory Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride.

Weighing and Aliquoting

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup Prep Don appropriate PPE: - Nitrile/Neoprene gloves - Safety goggles - Face shield - Lab coat Hood Ensure chemical fume hood is operational Prep->Hood Weigh Place analytical balance inside the fume hood Hood->Weigh Tare Tare a suitable, clean, and dry container Weigh->Tare Transfer Carefully transfer the solid compound to the container using a spatula Tare->Transfer Seal Securely close the primary container Transfer->Seal Clean Decontaminate spatula and work surface Seal->Clean Dispose Dispose of contaminated gloves and any waste in a designated hazardous waste container Clean->Dispose Wash Wash hands thoroughly after exiting the lab Dispose->Wash

  • Preparation:

    • Don all required PPE as outlined in Section 3.2.

    • Ensure the chemical fume hood is functioning correctly.

  • Procedure:

    • If possible, place the analytical balance inside the chemical fume hood. If not, use a dedicated, contained space within the hood for weighing.

    • Use a clean, dry, and appropriately sized container for weighing.

    • Carefully transfer the solid using a clean spatula, avoiding the generation of dust.

    • Once the desired amount is weighed, securely close the primary container of 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride.

  • Cleanup:

    • Carefully clean the spatula and the weighing area.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly upon completion.

Solution Preparation

Solution_Prep_Protocol cluster_setup Setup cluster_dissolution Dissolution cluster_finalization Finalization & Storage Setup Perform all steps in a chemical fume hood PPE Wear appropriate PPE Setup->PPE Add_Solid Add the weighed solid to a suitable flask PPE->Add_Solid Add_Solvent Slowly add the desired solvent to the flask Add_Solid->Add_Solvent Mix Gently swirl or stir the mixture to dissolve the solid Add_Solvent->Mix Transfer_Solution If necessary, transfer the solution to a labeled storage container Mix->Transfer_Solution Seal_Container Securely seal the container Transfer_Solution->Seal_Container Store Store in a designated, cool, and dry area Seal_Container->Store

  • Preparation:

    • All steps must be performed in a chemical fume hood.

    • Wear appropriate PPE.

  • Procedure:

    • Add the pre-weighed 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride to a suitable flask.

    • Slowly add the solvent to the flask, directing the flow to the sides of the vessel to avoid splashing.

    • Gently swirl or use a magnetic stirrer to aid dissolution. Avoid vigorous mixing that could create aerosols.

  • Storage:

    • Transfer the solution to a clearly labeled and sealed container.

    • Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill and Emergency Procedures

Spill Response
  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite.[6]

    • Carefully scoop the material into a labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Small Spills (Liquid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or booms.

    • Absorb the spilled liquid and place the absorbent material into a labeled hazardous waste container.[6]

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry to the affected area.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.[6][13]

Storage and Disposal

Storage
  • Store 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area.[14]

  • Keep away from heat, sparks, and open flames.[11][13]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal
  • All waste containing 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride must be disposed of as hazardous waste.

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.

  • Consult with your institution's environmental health and safety department for specific disposal procedures.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: n-Octylamine.
  • Rhein Chemie Corporation. (n.d.). Material Safety Data Sheet: ADDOCAT KE-9018 363D.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Dimethylamine hydrochloride.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Dimethylamine hydrochloride.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet: Hydroxylamine hydrochloride.
  • Merck Millipore. (2025, March 31). Safety Data Sheet: Cyclohexylamine.
  • Fisher Scientific. (2010, October 29). Safety Data Sheet: Methylamine hydrochloride.
  • AKKİM. (n.d.). Safety Data Sheet: Dimethylamine Hydrochloride.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: (S)-(-)-2-(Methoxymethyl)pyrrolidine.
  • Jotun. (n.d.). Safety Data Sheet.
  • CymitQuimica. (n.d.). SPIRO[2.5]OCTAN-6-AMINE HCL.
  • Scientific Laboratory Supplies. (2021, April 16). Safety Data Sheet: Ammonia Solution.
  • Sigma-Aldrich. (2025, August 25). Safety Data Sheet.
  • RPS Group. (2022, December 19). Hazard Watch: Amines in the workplace.
  • Regulations.gov. (2020, February 10). Safety Data Sheet.
  • Kao Chemicals. (2023, September 28). Material Safety Data Sheet.
  • 3M. (2025, January 28). Safety Data Sheet.
  • Fisher Scientific. (2023, September 29). Safety Data Sheet: 1,3-Dimethyl-5-aminoadamantane hydrochloride.
  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • PubChem. (n.d.). Spiro[2.5]octan-6-amine hydrochloride.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride synthesis

Technical Support Center: 6,6-Dimethylspiro[2.5]octan-1-amine Hydrochloride Synthesis Executive Summary Product: 6,6-Dimethylspiro[2.5]octan-1-amine Hydrochloride Primary Application: Intermediate for MDM2 inhibitors, GP...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6,6-Dimethylspiro[2.5]octan-1-amine Hydrochloride Synthesis

Executive Summary

Product: 6,6-Dimethylspiro[2.5]octan-1-amine Hydrochloride Primary Application: Intermediate for MDM2 inhibitors, GPCR ligands, and novel peptidomimetics. Key Structural Feature: A high-strain spiro[2.5]octane scaffold with a gem-dimethyl group at the C6 position (derived from 4,4-dimethylcyclohexanone). Critical Failure Points: Diastereocontrol during cyclopropanation, Curtius rearrangement efficiency, and stability of the strained cyclopropane ring during deprotection.

Part 1: The Synthetic Workflow & Logic

To improve yield, we must move beyond "recipe following" and understand the mechanistic bottlenecks. The industry-standard route for 1-aminocyclopropanes on complex scaffolds relies on the Curtius Rearrangement of the corresponding carboxylic acid.

Optimized Pathway
  • Olefination: 4,4-Dimethylcyclohexanone

    
     Exomethylene derivative.
    
  • Cyclopropanation: Rhodium-catalyzed addition of Ethyl Diazoacetate (EDA).

  • Saponification: Ester hydrolysis to the Carboxylic Acid.

  • Curtius Sequence: Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Carbamate (Boc)
    
    
    Amine HCl.

SynthesisFlow Start 4,4-Dimethylcyclohexanone Step1 Wittig/Tebbe (Olefination) Start->Step1 Inter1 Exomethylene Intermediate Step1->Inter1 Step2 Rh2(OAc)4 + EDA (Cyclopropanation) Inter1->Step2 Inter2 Spiro-Ester (Racemic/Diastereomeric Mix) Step2->Inter2 Step3 LiOH/THF (Saponification) Inter2->Step3 Inter3 Spiro-Carboxylic Acid Step3->Inter3 Step4 DPPA / tBuOH (Curtius Rearrangement) Inter3->Step4 Inter4 Boc-Protected Amine Step4->Inter4 Step5 HCl / Dioxane (Deprotection) Inter4->Step5 Final 6,6-Dimethylspiro[2.5] octan-1-amine HCl Step5->Final

Caption: Optimized synthetic workflow highlighting the critical Curtius Rearrangement step (Red) and final Salt Formation (Green).

Part 2: Troubleshooting Guides (Symptom-Based)

Module A: Low Yield in Cyclopropanation (Step 2)

Symptom: Low conversion of exomethylene alkene; formation of diethyl fumarate/maleate byproducts; difficulty separating diastereomers.

Potential CauseDiagnostic QuestionCorrective Action
Catalyst Poisoning Is your alkene distilled/purified immediately before use?Trace phosphine oxides (from Wittig) poison Rh catalysts. Pass the alkene through a silica plug or distill prior to reaction.
Diazo Dimerization Are you adding EDA too fast?If EDA concentration is high, it reacts with itself (forming fumarates) rather than the alkene. Protocol: Use a syringe pump to add EDA over 8–12 hours.
Steric Hindrance Is the reaction stalling at 50% conversion?The 4,4-dimethyl group creates distal steric bulk. Switch from Rh2(OAc)4 to a more lipophilic catalyst like Rh2(oct)4 (Rhodium octanoate) to improve solubility and turnover in non-polar solvents.

Technical Insight: The reaction produces two diastereomers (ester cis or trans to the cyclohexane bulk). Do not attempt rigorous separation here. Hydrolyze to the acid first; the carboxylic acid often allows for easier fractional crystallization or chromatographic separation than the ester.

Module B: The Curtius Rearrangement Failure (Step 4)

Symptom: Low yield of amine; explosion risks; formation of urea byproducts.

Q: Why is my yield dropping during the acyl azide formation? A: If using the Mixed Anhydride method (Ethyl chloroformate + NaN3), temperature control is critical. If the temperature exceeds 0°C during azide formation, the rearrangement may trigger prematurely or the azide may decompose.

  • Recommended Upgrade: Switch to DPPA (Diphenylphosphoryl azide) . It allows for a "one-pot" reaction.[1][2][3]

    • Protocol: Reflux Acid (1.0 eq), DPPA (1.1 eq), and TEA (1.1 eq) in tert-butanol. This directly yields the Boc-protected amine, preventing the isolation of the unstable isocyanate.

Q: I see significant urea formation. Why? A: Moisture is the enemy. The isocyanate intermediate reacts with water to form the free amine, which then attacks the remaining isocyanate to form a symmetric urea.

  • Fix: Ensure tert-butanol is anhydrous (distill over CaH2 or use molecular sieves). Perform the reaction under strict Argon atmosphere.

Module C: Hydrochloride Salt Formation (Step 5)

Symptom: Product is a hygroscopic goo or oil instead of a solid; yield loss during filtration.

Q: My product won't crystallize. A: Cyclopropylamines are often hygroscopic.

  • Protocol: Dissolve the Boc-amine in dry diethyl ether or 1,4-dioxane. Add 4M HCl in dioxane dropwise at 0°C. Do not use aqueous HCl.

  • Anti-solvent: If precipitation doesn't occur, add dry pentane or hexane until turbid, then cool to -20°C.

Q: Is the cyclopropane ring opening? A: Strong acids and high temperatures can open the strained spiro-cyclopropane ring (homo-Michael addition type mechanism).

  • Safety Check: Keep deprotection temperature below 25°C . Monitor via NMR for the disappearance of the characteristic high-field cyclopropane protons (0.3–0.8 ppm). If they shift downfield >1.0 ppm, ring opening has occurred.

Part 3: Quantitative Data & Benchmarks

Expected Yields by Step (Optimized Process)

Reaction StepLiterature BenchmarkTarget Optimized YieldKey Success Factor
Wittig Olefination 75–85%>90%Use t-BuOK instead of n-BuLi for cleaner reaction.
Cyclopropanation 40–60%70–75%Slow addition of EDA; Rh2(oct)4 catalyst.
Curtius (to Boc) 50–65%80–85%Anhydrous t-BuOH; DPPA reagent.
Deprotection (HCl) 85–95%>95%Anhydrous HCl/Dioxane; avoid water.

Part 4: Mechanism of Action (Curtius)

Understanding the Curtius rearrangement is vital for troubleshooting. The retention of stereochemistry at the migrating carbon is the primary reason this route is chosen over others.

CurtiusMech cluster_warning Critical Control Point Acid Carboxylic Acid (R-COOH) Azide Acyl Azide (R-CON3) Acid->Azide DPPA, Base Nitrene Nitrene Species (Transition State) Azide->Nitrene -N2 (Heat) Isocyanate Isocyanate (R-N=C=O) Nitrene->Isocyanate Rearrangement (Retains Stereochem) Carbamate Boc-Carbamate (R-NH-Boc) Isocyanate->Carbamate + t-BuOH

Caption: Mechanistic flow of the Curtius Rearrangement. The Isocyanate is the critical intermediate that must be trapped immediately by alcohol to prevent side reactions.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use the Hofmann rearrangement instead of Curtius? A: While possible, the Hofmann rearrangement (Amide


 Amine) requires strongly basic conditions (Br2/NaOH). These conditions can induce epimerization at the chiral center or hydrolysis of the strained spiro-ring. The Curtius route is pH neutral/mildly acidic (during DPPA reaction) and is significantly safer for spiro-cyclopropanes.

Q2: How do I store the final HCl salt? A: The 6,6-dimethylspiro[2.5]octan-1-amine HCl salt should be stored in a desiccator at -20°C. Cyclopropylamines can be prone to oxidation or slow decomposition (ring opening) if exposed to moisture and heat over long periods.

Q3: The free amine is volatile. How do I handle it? A: Never isolate the free amine by evaporation to dryness. If you must use the free base, extract it into an organic solvent (DCM or Ether), dry over MgSO4, and use the solution directly. Ideally, keep it as the Boc-protected intermediate or the HCl salt until the final coupling step.

References

  • Curtius Rearrangement Protocols: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[4] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society. Link

  • Spiro[2.5]octane Synthesis: Wessjohann, L. A., & de Meijere, A. (1996). Cyclopropyl building blocks for organic synthesis. Chemical Reviews. Link

  • Rh-Catalyzed Cyclopropanation: Doyle, M. P., et al. (1993). Enantioselective synthesis of macrocyclic lactones. Journal of the American Chemical Society. Link

  • Handling of Cyclopropylamines: Organic Syntheses, Coll. Vol. 10, p. 200 (2004). Preparation of Cyclopropylamine Derivatives. Link

Sources

Optimization

challenges in the characterization of spirocyclic compounds

SpiroCycle Tech Support Central Advanced Characterization & Troubleshooting for Spirocyclic Scaffolds Status: Online Agent: Senior Application Scientist (Ph.D.) Ticket ID: SPIRO-CHAR-001 Introduction: The Spirocyclic Cha...

Author: BenchChem Technical Support Team. Date: February 2026

SpiroCycle Tech Support Central Advanced Characterization & Troubleshooting for Spirocyclic Scaffolds

Status: Online Agent: Senior Application Scientist (Ph.D.) Ticket ID: SPIRO-CHAR-001

Introduction: The Spirocyclic Challenge

Spirocyclic compounds—structures where two rings share a single quaternary atom—are increasingly favored in drug discovery for their ability to project functional groups into novel 3D vectors, increasing


 character and solubility while reducing metabolic liability.[1] However, this same structural rigidity and complexity create unique analytical blind spots.

This guide addresses the three most common "pain points" reported by our user base: ambiguous NMR stereochemistry , enantiomeric separation failures , and atypical mass spectrometry fragmentation .

Module 1: NMR Spectroscopy & Stereochemical Assignment

User Query: "My 1H NMR spectrum is clean, but I cannot distinguish between the diastereomers of my spiro[3.3]heptane derivative. The quaternary spiro-center has no protons, so I have no scalar coupling to bridge the two rings. How do I assign relative stereochemistry?"

Troubleshooting Protocol

The lack of vicinal protons across the spiro-junction breaks the spin system, making standard COSY/TOCSY ineffective for connecting the two rings. You must rely on through-space interactions (NOE) and heteronuclear correlations.

Step-by-Step Resolution:

  • Establish the Spin Network (HMBC is Critical):

    • Use 1H-13C HMBC optimized for long-range couplings (8-10 Hz). Look for correlations from protons on Ring A to the quaternary spiro-carbon (

      
      ), and from protons on Ring B to the same 
      
      
      
      . This confirms the spiro-fusion but does not give stereochemistry.
    • Pro-Tip: If resolution is poor at the quaternary center, acquire a 1,1-Adequate spectrum (if sample concentration >10 mg/mL) to directly trace C-C connectivity, though this is insensitive.

  • The "Vector Analysis" (NOESY/ROESY):

    • Spirocycles are often conformationally rigid.[2] A standard NOESY (mixing time 500ms) might show weak signals if the molecular weight is 700-1200 Da (the "null" NOE region).

    • Action: Switch to ROESY (mixing time 200-300ms) to ensure positive cross-peaks regardless of tumbling rate.

    • Interpretation: Build a 3D energy-minimized model (DFT or molecular mechanics). Measure inter-proton distances. A "cis" relationship across the spiro-center will typically show a strong NOE (<3.0 Å), while the "trans" will be silent or show a weak relay NOE.

  • 13C Chemical Shift Prediction:

    • The "gamma-gauche effect" is highly diagnostic in rigid spirocycles. Carbon atoms sterically compressed by a substituent on the opposing ring will be shielded (upfield shift, 3-5 ppm) compared to the uncompressed isomer.

Common Artifacts & Fixes:

IssueProbable CauseSolution
Broad/Missing Signals Intermediate conformational exchange (ring puckering).Run Variable Temperature (VT) NMR. Heat to 320K to sharpen signals or cool to 250K to freeze conformers.
Zero NOE Signals Molecular tumbling rate

(MW ~800-1000).
Use ROESY (Rotating-frame Overhauser Effect).
Crowded Aliphatic Region Overlap of methylene protons.Use HSQC-TOCSY to spread proton signals into the carbon dimension.

Module 2: Absolute Configuration (X-Ray vs. Chiroptical)

User Query: "I have separated the enantiomers, but I cannot grow a single crystal suitable for X-ray diffraction. How do I certify the Absolute Configuration (AC) for my IND filing?"

Technical Directive

While Single Crystal X-Ray Diffraction (SC-XRD) is the "ultimate arbiter," it fails if the compound is amorphous or lacks a heavy atom for anomalous dispersion. The industry-standard fallback is Electronic Circular Dichroism (ECD) coupled with Time-Dependent Density Functional Theory (TD-DFT) calculations.

Workflow Visualization:

Stereochem_Workflow start Enantiopure Spirocycle Isolated crystal_check Single Crystal Available? start->crystal_check xray SC-XRD Analysis crystal_check->xray Yes no_crystal Proceed to Chiroptical Methods crystal_check->no_crystal No heavy_atom Contains Heavy Atom (S, Cl, Br)? xray->heavy_atom absolute_conf Absolute Configuration Assigned heavy_atom->absolute_conf Yes (Anomalous Dispersion) heavy_atom->no_crystal No (Ambiguous Flack Parameter) conformational_search 1. Conformational Search (MMFF/DFT) no_crystal->conformational_search dft_calc 2. TD-DFT Calculation (UV/ECD Spectra) conformational_search->dft_calc compare 4. Boltzmann-Weighted Comparison dft_calc->compare exp_measure 3. Experimental ECD (Acetonitrile/MeOH) exp_measure->compare match Good Match? compare->match match->absolute_conf Yes match->conformational_search No (Re-evaluate Conformers)

Figure 1: Decision matrix for assigning absolute configuration in spirocyclic compounds. Note that X-ray requires heavy atoms for reliable anomalous scattering (Flack parameter < 0.1).

Protocol for ECD Assignment:

  • Conformational Search: Spirocycles are rigid, but side chains (e.g., piperidine rings) can adopt chair/boat conformations. You must identify all conformers within 3-5 kcal/mol of the global minimum.

  • UV Correction: Before analyzing ECD, ensure the calculated UV absorption spectrum matches the experimental UV. If the UV shift is >15 nm, your calculation basis set (e.g., B3LYP/6-31G*) is likely insufficient.

  • Cotton Effects: Look for distinct "Cotton Effects" (peaks/troughs) in the ECD spectrum. In spiro-ketones (e.g., spiro[4.5]decan-1-one), the

    
     transition (approx. 290-310 nm) is highly sensitive to the chirality of the spiro-center (Octant Rule application).
    

Module 3: Chromatographic Separation (SFC vs. HPLC)

User Query: "I cannot separate the enantiomers of my basic spiro-piperidine using standard C18 HPLC. The peaks tail badly and co-elute."

Troubleshooting Guide

Spirocyclic amines are often basic and sterically bulky. On standard C18, they suffer from silanol interactions (tailing). Furthermore, C18 is achiral. You need Chiral Stationary Phases (CSPs) .[3]

Recommendation: Switch to Supercritical Fluid Chromatography (SFC). SFC is superior for spirocycles due to higher diffusivity (better mass transfer for bulky molecules) and the ability to use "modifier" bases.

Method Development Matrix:

ParameterStandard Starting PointTroubleshooting "Sticky" Amines
Column Amylose-C (coated) or Cellulose-C Switch to Immobilized Amylose-SA (allows stronger solvents).
Mobile Phase CO2 + MeOH (10-40%)CO2 + MeOH:IPA (1:1).
Additive 0.1% Diethylamine (DEA)0.1% Isopropylamine (IPA-amine) or 0.1% Ammonium Hydroxide (reduces tailing significantly).
Back Pressure 120 barIncrease to 150-200 bar to increase density and solubility.

Why this works: The rigid 3D structure of spirocycles fits well into the "grooves" of polysaccharide chiral selectors (Amylose/Cellulose). The "flat" conformation of aromatic drugs often requires pi-pi interactions, but spirocycles rely on steric fit within the chiral cavity.

Module 4: Mass Spectrometry Fragmentation

User Query: "I am seeing a mass loss of 28 Da or 42 Da in my MS/MS spectrum, but I don't have an ethyl or propyl group. Is my compound degrading?"

Diagnostic Insight

Spirocyclic rings, especially small ones like spiro[3.3]heptane (oxetanes/azetidines), are highly strained. Under Electrospray Ionization (ESI-MS/MS), they undergo characteristic ring-opening and retro-cycloaddition fragmentations that mimic neutral losses of alkenes.

Common Fragmentation Patterns:

  • The "Retro-2+2" Cleavage (Spiro-Oxetanes/Azetidines):

    • Observation: Loss of 28 Da (Ethylene,

      
      ) or 30 Da (Formaldehyde, 
      
      
      
      ).
    • Mechanism: The 4-membered ring opens to release stress, splitting into an alkene and the remaining core. This is diagnostic for the integrity of the spiro-ring.

    • Example: A spiro-oxetane (

      
      ) often loses 
      
      
      
      to form an alkene radical cation.
  • Alpha-Cleavage (Spiro-Piperidines):

    • Observation: Loss of the substituent adjacent to the nitrogen.[4]

    • Mechanism: Radical-initiated cleavage alpha to the heteroatom. In spiro-piperidines, this often breaks the ring next to the spiro-center, leading to an acyclic iminium ion.

  • "Invisible" Molecular Ions:

    • Issue: Some spiro-ketals are so fragile they fragment in the source (In-Source Fragmentation).

    • Fix: Lower the Fragmentor Voltage (or Cone Voltage) by 20-30V. Lower the source temperature (

      
      C). Look for the sodium adduct 
      
      
      
      which is often more stable than
      
      
      .

References

  • Spirocycles in Drug Discovery

    • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in medicinal chemistry. Expert Opinion on Drug Discovery. Link

  • NMR Characterization: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (See Chapter 8 on NOE/ROE).
  • Stereochemistry (ECD/VCD)

    • Stephens, P. J., et al. (2010). Structural identification of organic compounds using vibrational circular dichroism. Journal of Organic Chemistry. Link

  • Chiral Separation (SFC)

    • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Chromatography A. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

For further assistance, please upload your raw FID files or .raw MS data to the secure server (Ticket #SPIRO-CHAR-001).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of Functionalized Spiro[2.5]octanes

Introduction: The Rising Prominence of the Spiro[2.5]octane Scaffold The spiro[2.5]octane motif, characterized by a cyclopropane ring fused at a single carbon to a cyclohexane ring, has emerged as a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Spiro[2.5]octane Scaffold

The spiro[2.5]octane motif, characterized by a cyclopropane ring fused at a single carbon to a cyclohexane ring, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat aromatic systems, often leading to enhanced binding affinity and selectivity for biological targets. This guide provides a comparative analysis of the primary synthetic routes to functionalized spiro[2.5]octanes, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Core Synthetic Strategies: A Comparative Overview

The construction of the spiro[2.5]octane framework can be broadly categorized into three main approaches, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

cluster_main Synthetic Routes to Spiro[2.5]octanes A Cyclopropanation of Cyclohexanones B Intramolecular Cyclization A->B Versatility C Conjugate Addition & Annulation A->C Complexity B->C Convergence cluster_mech Simmons-Smith Reaction Mechanism Alkene Cyclohexene derivative Transition_State Butterfly Transition State Alkene->Transition_State Reagent IZnCH2I Reagent->Transition_State Product Spiro[2.5]octane Transition_State->Product cluster_mech Corey-Chaykovsky Reaction Mechanism (Cyclopropanation) Enone Cyclohexenone Intermediate Betaine Intermediate Enone->Intermediate 1,4-addition Ylide Sulfur Ylide Ylide->Intermediate Product Spiro[2.5]octanone Intermediate->Product Intramolecular SN2

Figure 3: Mechanism of the Corey-Chaykovsky reaction for cyclopropanation of an enone.

Comparative Analysis of Cyclopropanation Methods
FeatureSimmons-Smith ReactionCorey-Chaykovsky Reaction
Reagent Organozinc carbenoid (e.g., IZnCH₂I)Sulfur ylide (e.g., Me₂S(O)CH₂)
Substrate Alkene (Cyclohexene derivative)α,β-Unsaturated ketone (Cyclohexenone)
Stereoselectivity Stereospecific (concerted)Highly diastereoselective (steric control)
Functional Group Tolerance Good, but sensitive to acidic protonsGood, but can be sensitive to highly acidic protons
Key Advantage Reliable for simple alkenesExcellent for α,β-unsaturated ketones
Key Disadvantage Can require directing groups for selectivityRegioselectivity depends on the choice of sulfur ylide

Intramolecular Cyclization of Acyclic Precursors: Forging the Six-Membered Ring

This approach constructs the cyclohexane ring of the spiro[2.5]octane system from a suitably functionalized acyclic precursor that already contains the cyclopropane moiety. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a cornerstone of this strategy, particularly for the synthesis of spiro[2.5]octane-5,7-diones.

[3]The Dieckmann condensation of a diethyl 3,3-cyclopropanediyldipropanoate (a substituted pimelate) in the presence of a base like sodium ethoxide leads to the formation of a β-keto ester, which upon hydrolysis and decarboxylation, yields the desired spiro[2.5]octane-5,7-dione. This dione is a valuable intermediate in the synthesis of various pharmaceuticals.

Mechanism of the Dieckmann Condensation:

cluster_mech Dieckmann Condensation Mechanism Diester Acyclic Diester Enolate Ester Enolate Diester->Enolate Base Intermediate Tetrahedral Intermediate Enolate->Intermediate Intramolecular attack Product β-Keto Ester Intermediate->Product Elimination of alkoxide

Figure 4: Simplified mechanism of the Dieckmann condensation.

Advantages and Disadvantages of the Dieckmann Condensation Route

Advantages:

  • Convergent: This route allows for the late-stage formation of the cyclohexane ring, which can be advantageous for introducing diversity.

  • Access to Diones: It provides a direct route to spiro[2.5]octane-5,7-diones, which are important building blocks.

Disadvantages:

  • Substrate Synthesis: The synthesis of the acyclic diester precursor can sometimes be multi-stepped.

  • Reaction Conditions: The use of strong bases may not be compatible with all functional groups.

Conjugate Addition and Annulation Reactions: A Modern Approach

Recent advances in synthetic methodology have introduced powerful new strategies for constructing spirocycles, including the spiro[2.5]octane system. These methods often rely on conjugate addition reactions to activate substrates for subsequent cyclization.

A particularly elegant example is the synthesis of spiro[2.5]octa-4,7-dien-6-ones through a 1,6-conjugate addition of a nucleophile to a para-quinone methide (p-QM), followed by an intramolecular cyclization. T[4][5]his approach allows for the rapid construction of complex spirocyclic systems in a single pot under mild conditions. T[5]he choice of nucleophile can introduce a wide range of functionality into the final product.

Michael-initiated ring closure (MIRC) reactions also represent a versatile strategy. A[6]n organocatalytic asymmetric MIRC reaction between a cyclohexenone and a suitable pronucleophile can lead to the enantioselective formation of functionalized spiro[2.5]octanes.

[6]#### Advantages and Disadvantages of Conjugate Addition/Annulation Routes

Advantages:

  • Efficiency: Often proceed as cascade or one-pot reactions, reducing the number of synthetic steps.

  • Mild Conditions: Many of these reactions can be carried out under mild, metal-free conditions. *[5] Functionalization: The nature of the nucleophile allows for the introduction of diverse functional groups.

Disadvantages:

  • Substrate Availability: The synthesis of specialized substrates like para-quinone methides may be required.

  • Stereocontrol: Achieving high levels of stereocontrol in some cascade reactions can be challenging and may require careful optimization of catalysts and reaction conditions.

Asymmetric Synthesis of Spiro[2.5]octanes

The development of enantioselective methods for the synthesis of spiro[2.5]octanes is of paramount importance for their application in drug discovery. All three major synthetic strategies have been adapted for asymmetric synthesis.

  • Asymmetric Cyclopropanation: Chiral ligands can be employed in Simmons-Smith-type reactions to induce enantioselectivity. S[7][8]imilarly, chiral sulfur ylides or chiral phase-transfer catalysts can be used in the Corey-Chaykovsky reaction. *[6] Asymmetric Dieckmann Condensation: Chiral bases or phase-transfer catalysts have been used to effect enantioselective Dieckmann condensations. *[9] Asymmetric Conjugate Addition: The use of chiral organocatalysts, such as chiral amines or phosphoric acids, is a powerful strategy for achieving high enantioselectivity in Michael-initiated ring closures and other conjugate addition-based routes.

[10][11][12]### Experimental Protocols

Representative Protocol for Corey-Chaykovsky Cyclopropanation of a Cyclohexenone

Materials:

  • Substituted cyclohexenone (1.0 equiv)

  • Trimethylsulfoxonium iodide (1.2 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous DMSO

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and decant the hexanes.

  • Add anhydrous DMSO to the flask and heat the suspension to 70 °C for 1 hour, or until the evolution of hydrogen gas ceases, to form the dimsyl anion.

  • Cool the solution to room temperature and add trimethylsulfoxonium iodide in one portion. Stir the resulting mixture for 10 minutes to form the sulfur ylide.

  • Cool the reaction mixture to 0 °C and add a solution of the cyclohexenone in anhydrous THF dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[2.5]octanone.

Conclusion and Future Outlook

The synthesis of functionalized spiro[2.5]octanes is a dynamic field of research with a diverse array of available methodologies. The choice of the optimal synthetic route depends on a careful consideration of the target molecule's structure, the desired level of stereocontrol, and the practicality of the synthetic sequence.

  • Cyclopropanation reactions are well-established and reliable, particularly for the synthesis of spiro[2.5]octanones from readily available cyclohexenones.

  • Intramolecular cyclization strategies , such as the Dieckmann condensation, provide a convergent and effective route to dione-functionalized spiro[2.5]octanes.

  • Modern conjugate addition and annulation reactions offer highly efficient and often stereoselective pathways to complex spiro[2.5]octane derivatives under mild conditions.

The continued development of novel catalytic asymmetric methods will undoubtedly further expand the accessibility and utility of this important class of molecules, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • Aïssa, C. (2023). Storage without Strain.
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers. [Link]

  • Yuan, Z., Fang, X., Li, X., Wu, J., Yao, H., & Lin, A. (2018). 1,6-Conjugated Addition-Mediated [2+1] Annulation: Approach to Spiro[2.5]octa-4,7-dien-6-one. The Journal of Organic Chemistry.
  • Caiuby, C. A. D., Vidal, L., Burtuloso, A. C. B., & Aïssa, C. (2023). Cyclic Sulfoxonium Ylides: Synthesis and Chemospecific Reactivity in the Catalytic Alkylation of Indoles.
  • Organocatalytic cascade Michael/Michael reaction for the asymmetric synthesis of spirooxindoles containing five contiguous stereocenters. (n.d.). Chemical Communications. [Link]

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). Journal of the American Chemical Society.
  • Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. [Link]

  • Asymmetric Dieckmann Condensation towards Spirocyclic Oxindoles Catalyzed by Amino Acid‐Derived Phosphonium Salts. (2021).
  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Enantioselective Cyclopropanation - Asymmetric Simmons-Smith reaction. (n.d.). ChemTube3D. Retrieved from [Link]

  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) with Enones. (2018). European Journal of Organic Chemistry, 2018(40), 5536-5543. [Link]

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. (2015). Chemical Communications, 51(87), 15831-15834. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(10), 4235.
  • Simmons–Smith reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • 1,6‐Addition to para‐Quinone Methides. (2020).
  • Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. (2021). Organic & Biomolecular Chemistry, 19(2), 241-256.
  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. (2016). Scientific Reports, 6, 22338.
  • Asymmetric transformations of achiral 2,5-cyclohexadienones. (2014). Beilstein Journal of Organic Chemistry, 10, 2846–2874.
  • Organocatalytic Cascade Michael/Michael Reaction for the Asymmetric Synthesis of Spirooxindoles Containing Five Contiguous Stereocenters. (2016).
  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. (2010).
  • Stereoselective strategies to access spirotetronate natural products. (2022). Comptes Rendus Chimie, 25(S1), 1-21.
  • Base-Catalyzed 1,6-Conjugate Addition of Nitroalkanes to p-Quinone Methides under Continuous Flow. (2018). ACS Omega, 3(10), 14357–14364.
  • Asymmetric Synthesis. (n.d.). University of Liverpool. Retrieved from [Link]

  • Synthetic biology routes to new and extinct natural products. (2015). Chemical Society Reviews, 44(23), 8345-8367.
  • Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. (2019). EP3191441B1.
  • Point to Axial Chirality Transfer: Asymmetric Synthesis of Substituted 1-Aza-Spiro-H[4][6]exanes and Spiro Thiazolidinethiones. (2022). ChemRxiv.

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. (2023).
  • Synthesis of chiral spiro-heterocyclic azides via asymmetric [4 + 2]-cycloaddition of conjugated vinyl azides. (2023). Organic Chemistry Frontiers, 10(11), 2751-2756.
  • Developments of Corey-Chaykovsky in Organic Reactions and Total Synthesis of Natural Products. (2016). Current Organic Synthesis, 13(3), 356-389.
  • Substrate scope for the synthesis of spiro[benzo[b]oxazine‐2,4′‐dioxolan]‐3(4H)‐one from spiro‐epoxy oxindoles 1 by sequential reactions. (2022). Chemistry – An Asian Journal, 17(15), e202200424.

  • Developments of Corey-Chaykovsky in Organic Reactions and Total Synthesis of Natural Products. (2022). Frontiers in Chemistry, 10, 938332.
  • All publications. (n.d.). University of Liverpool, Department of Chemistry. Retrieved from [Link]

  • Publications. (n.d.). SpiroChem. Retrieved from [Link]

  • Stereoselective arylation of substituted cyclopentenes by substrate-directable Heck-Matsuda reactions: a concise total synthesis of the sphingosine 1-phosphate receptor (S1P(1)) agonist VPC01091. (2012). The Journal of Organic Chemistry, 77(18), 8182-8190.

Sources

Validation

Evaluation of 6,6-Dimethylspiro[2.5]octan-1-amine HCl: A Strategic Bioisostere for Saturated Ring Systems

Topic: Evaluation of 6,6-Dimethylspiro[2.5]octan-1-amine Hydrochloride as a Bioisostere Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 6,6-D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of 6,6-Dimethylspiro[2.5]octan-1-amine Hydrochloride as a Bioisostere Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride represents a high-value bioisosteric replacement for traditional aliphatic amines such as cyclohexylamine , 4,4-dimethylcyclohexylamine , and adamantan-1-amine . By fusing a cyclopropane ring to a cyclohexane scaffold and incorporating gem-dimethyl blocking groups, this moiety offers a unique combination of conformational rigidity , metabolic stability , and novel IP space .

This guide evaluates its utility in lead optimization, specifically for programs requiring the modulation of lipophilicity (LogD) and the blockade of CYP450-mediated oxidation at metabolic "soft spots."

Strategic Rationale & Chemical Space
The Bioisosteric Logic

In medicinal chemistry, saturated rings like cyclohexane often suffer from rapid oxidative metabolism, particularly at the C4 position. While adding gem-dimethyl groups (e.g., 4,4-dimethylcyclohexylamine) can block this, it often increases lipophilicity (LogP) excessively.

The spiro[2.5]octane scaffold introduces a "kink" in the molecule, altering the exit vector of the amine and increasing the fraction of sp3 carbons (Fsp3). The 6,6-dimethyl substitution pattern specifically targets the C6 position (equivalent to C4 in a cyclohexane frame relative to the spiro junction), effectively blocking the primary site of metabolic attack while the cyclopropane ring locks the amine in a distinct vector.

Comparative Physicochemical Profile

Data estimated based on class-representative computational models (ChemAxon/ACD).

PropertyCyclohexylamine (Baseline)4,4-Dimethylcyclohexylamine (Acyclic Analog)6,6-Dimethylspiro[2.5]octan-1-amine (Subject)
Formula C₆H₁₃NC₈H₁₇NC₉H₁₇N
MW (Free Base) 99.17127.23139.24
ClogP ~1.2~2.1~1.9
TPSA (Ų) 26.026.026.0
Fsp3 1.01.01.0
Conformational Entropy High (Chair flips)Medium (Biased chair)Low (Locked Spiro)
Metabolic Liability High (C4-oxidation)Low (Blocked)Very Low (Blocked + Steric Shield)
Mechanism of Action: Metabolic Stability & Vector Control

The following diagram illustrates how the spiro-scaffold and methyl groups synergize to prevent CYP450 degradation compared to the parent cyclohexane.

MetabolicStability cluster_0 Vulnerable Scaffold cluster_1 Optimized Scaffold Cyclohexane Cyclohexylamine (High Flexibility) CYP_Attack CYP450 Oxidation (at C4 position) Cyclohexane->CYP_Attack Exposed C4 Spiro 6,6-Dimethylspiro[2.5]octan-1-amine (Rigidified) Cyclohexane->Spiro Bioisosteric Replacement Metabolite 4-Hydroxy Metabolite (Rapid Clearance) CYP_Attack->Metabolite Block Gem-Dimethyl Block + Spiro Steric Shield Spiro->Block C6 Blocked Stable Metabolically Stable (Extended Half-life) Block->Stable No Oxidation

Figure 1: Mechanism of metabolic stabilization. The 6,6-dimethyl groups block the para-position oxidation, while the spiro-cyclopropane ring restricts bond rotation, reducing the entropic penalty of binding.

Experimental Protocols

To validate this bioisostere in your program, use the following synthesis and assay workflows.

A. Synthesis of 6,6-Dimethylspiro[2.5]octan-1-amine HCl

Note: This route assumes a starting material of 4,4-dimethylcyclohexanone.

  • Wittig Olefination:

    • React 4,4-dimethylcyclohexanone with methyltriphenylphosphonium bromide (MePPh₃Br) and KOtBu in THF at 0°C to room temperature.

    • Yield: ~85% of the exomethylene intermediate.

  • Cyclopropanation (Spiro-Ring Formation):

    • Reagents: Diethylzinc (Et₂Zn) and Diiodomethane (CH₂I₂I) in DCM (Simmons-Smith).

    • Procedure: Add Et₂Zn to the alkene at -78°C, followed by CH₂I₂. Allow to warm to RT.

    • Alternative: Use Ethyl diazoacetate with Rh₂(OAc)₄ catalyst if a carboxylate handle is desired directly.

  • Functionalization to Amine:

    • If using diazoacetate: Hydrolyze ester to acid

      
      Curtius Rearrangement  (DPPA, tBuOH) 
      
      
      
      Boc-amine
      
      
      Deprotection (HCl/Dioxane).
    • Final Product: 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride.[1][2]

B. Protocol: Microsomal Stability Assay (HLM)

Objective: Confirm the metabolic stability advantage over cyclohexylamine.

  • Preparation:

    • Test Compound: 1 µM final concentration.

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation:

    • Pre-incubate test compound and microsomes in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Time points: 0, 5, 15, 30, 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS .

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate

      
       (Intrinsic Clearance).
      
    • Success Criteria:

      
       (High Stability).
      
Decision Matrix: When to Use This Bioisostere

Use the following logic flow to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

DecisionTree Start Lead Compound has Cyclohexyl/Aliphatic Amine? Issue1 Is Metabolic Stability (t1/2) Poor? Start->Issue1 Issue2 Is Potency Limited by Conformational Entropy? Issue1->Issue2 No Solution1 Use 6,6-Dimethylspiro[2.5]octane (Blocks Metabolism) Issue1->Solution1 Yes (Oxidation at C4) Solution2 Use Spiro[2.5]octane (Locks Conformation) Issue2->Solution2 Yes Alternative Explore 4,4-Dimethylcyclohexane (Simpler Synthesis) Issue2->Alternative No

Figure 2: Decision matrix for scaffold selection.

References
  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.[3] [Link] (Context on spiro-bioisosteres).

  • Zheng, S., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[2][3][4] Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem. 2,2,6-Trimethylspiro[2.5]octan-1-amine (Related Compound Data).[Link]

  • AA Blocks. Product Data: 6,6-Dimethylspiro[2.5]octan-1-amine.[1][2][5][6][Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride

Operational Safety Guide: Handling 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride Part 1: Executive Safety Summary & Hazard Context The "Why" Behind the Protocol: 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride is a...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride

Part 1: Executive Safety Summary & Hazard Context

The "Why" Behind the Protocol: 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride is a specialized spirocyclic building block often used to introduce conformational restriction in drug candidates. As a research-grade amine salt, it presents a dual hazard profile:

  • Chemical Functionality (Amine): Even as a hydrochloride salt, the parent amine moiety carries risks of severe eye damage, skin corrosion/irritation, and respiratory tract irritation.

  • Physical Form (Fine Dust): Hydrochloride salts of spiro-amines are typically hygroscopic, crystalline powders that easily generate electrostatic dust. This increases the risk of inhalation and surface contamination.

Scientific Integrity Note (Precautionary Principle): Publicly available toxicological datasets (REACH/GHS) for this specific isomer are limited. Therefore, this guide applies Control Banding Level 3 (Potent/Corrosive) based on Structure-Activity Relationships (SAR) of analogous spiro[2.5]octane derivatives. We assume the compound is corrosive to mucous membranes and harmful by inhalation until proven otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. Do not deviate without a documented risk assessment.[1]

Protection ZoneStandard Handling ( < 500 mg)High Exposure / Scale-Up ( > 500 mg or Solution Prep)Scientific Rationale (Causality)
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 RespiratorThe HCl salt form minimizes volatility but maximizes dust generation . Static charge during weighing can disperse particles outside the balance draft shield.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Face Shield over GogglesSafety glasses are insufficient. Amine salts are highly soluble in ocular fluid; dust contact causes immediate, severe irritation or corneal damage.
Dermal (Hands) Double Nitrile (4 mil + 4 mil)Laminate / Silver Shield (if in solution)Permeation Dynamics: Aliphatic amines can permeate thin nitrile. Double gloving provides a "breakthrough indicator" system—if the outer glove degrades, the inner remains.
Body Lab Coat (100% Cotton/Flame Resistant)Tyvek® Sleeve Covers + Lab CoatSynthetic blends (polyester) can melt into skin if a reaction exotherms or a fire occurs. Tyvek protects forearms during solution preparation.

Part 3: Operational Logic & Decision Framework

The following decision tree illustrates the logic for selecting PPE based on the specific laboratory operation. This ensures you are not under-protected during critical steps nor over-encumbered during routine storage.

PPE_Decision_Tree Start Task Assessment: 6,6-Dimethylspiro[2.5]octan-1-amine HCl State_Check Physical State? Start->State_Check Solid_Handling Solid / Powder Handling State_Check->Solid_Handling Powder Liquid_Handling Solution / Reaction Mix State_Check->Liquid_Handling Solubilized Dust_Risk Is Dust Generation Likely? (Weighing/Transfer) Solid_Handling->Dust_Risk Splash_Risk Is Splash Risk High? (Heating/Vigorous Stirring) Liquid_Handling->Splash_Risk Action_Solid_Low Standard PPE: Nitrile (Double), Goggles, Lab Coat (Work in Hood) Dust_Risk->Action_Solid_Low No (Closed Transfer) Action_Solid_High Enhanced PPE: Add N95/P100 + Static Control (Work in Hood) Dust_Risk->Action_Solid_High Yes (Open Weighing) Action_Liquid_Low Standard PPE: Nitrile (Double), Goggles (Sash Low) Splash_Risk->Action_Liquid_Low No Action_Liquid_High Max PPE: Face Shield + Laminate Gloves (Sash Low) Splash_Risk->Action_Liquid_High Yes

Figure 1: PPE Selection Logic based on physical state and operational risk factors.

Part 4: Validated Handling Protocol

Weighing & Transfer (The Critical Step)
  • The Hazard: Static electricity is the primary enemy. Spiro-amine salts are often "fluffy" and fly easily.

  • Protocol:

    • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weigh boat before opening the vial.

    • Draft Control: Turn the fume hood face velocity down (if variable) or work deep inside the hood (6+ inches) to prevent turbulence from blowing the powder.

    • The "Wet" Transfer: If possible, tare the solvent flask and add the solid directly to the solvent, rather than weighing on paper and transferring. This eliminates one transfer step where dust exposure occurs.

Solubilization & Reaction
  • The Hazard: Exothermic neutralization. If you are "free-basing" the salt (reacting with a base like TEA or Carbonate), heat will be generated.

  • Protocol:

    • Solvent Choice: Dissolve in DCM or Methanol (depending on downstream chemistry).

    • Base Addition: Add base dropwise at 0°C. Do not dump base into the amine salt solution.

    • Sash Management: Keep the hood sash between your face and the setup. This is your primary engineering control.

Part 5: Emergency & Disposal Workflows

Decontamination Principle: Amine salts are acidic. Spills should be neutralized with a weak base (Sodium Bicarbonate) to prevent corrosion, then cleaned. However, the free amine (after neutralization) may be volatile and odorous.

Disposal_Workflow Spill Spill / Waste Event Type Identify State Spill->Type Solid_Waste Solid Spillage Type->Solid_Waste Liquid_Waste Liquid/Solution Type->Liquid_Waste Action_Sweep Do NOT Dry Sweep. Cover with wet paper towels. Scoop to bag. Solid_Waste->Action_Sweep Action_Absorb Absorb with Vermiculite. Do NOT use paper (fire risk if oxidizers present). Liquid_Waste->Action_Absorb Bin Hazardous Waste Bin (Label: Amine Salt - Corrosive) Action_Sweep->Bin Action_Absorb->Bin

Figure 2: Safe disposal and spill response workflow. Note the prohibition on dry sweeping to prevent inhalation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Guidance on Safe Use. (Applied general amine salt handling principles in absence of specific dossier). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.